3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

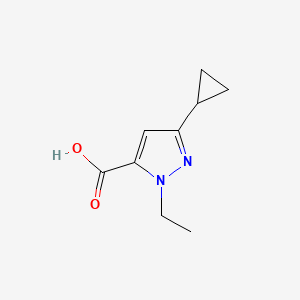

3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . It is a pyrazole derivative, characterized by the presence of a cyclopropyl group at the 3-position, an ethyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation to introduce the carboxylic acid group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis and minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a lead molecule in drug development, particularly targeting diseases such as cancer and inflammation. Pyrazole derivatives, including this compound, are known for their diverse biological activities, which include:

- Antibacterial Properties : Research indicates that pyrazole derivatives can inhibit bacterial growth, making them candidates for antibiotic development.

- Anti-inflammatory Effects : The compound exhibits properties that may reduce inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies show promise in inhibiting tumor growth, highlighting its potential role in cancer therapy.

Organic Synthesis

In organic synthesis, 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid serves as a versatile building block for creating more complex molecules. Its unique structure allows for various synthetic routes, including:

- Condensation Reactions : This compound can participate in condensation reactions with other reagents to form new pyrazole derivatives.

- Cycloaddition Reactions : It is involved in cycloaddition reactions that yield various substituted pyrazoles, enhancing the library of available compounds for further research.

Interaction with Enzymes

The compound interacts with specific enzymes, such as D-amino acid oxidase (DAAO). This interaction is crucial for understanding its biochemical pathways:

- Inhibition of DAAO : By inhibiting DAAO activity, the compound reduces the production of reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.

Modulation of Receptors

Recent studies suggest that this compound may modulate trace amine-associated receptors (TAARs), which play roles in mood regulation and sensory perception. This receptor modulation positions the compound as a candidate for neuropharmacological research.

Synthesis and Pharmacological Evaluation

A study by Bhat et al. (2021) synthesized several pyrazole derivatives, including this compound, and evaluated their pharmacological activities. The findings indicated that certain derivatives exhibited significant inhibitory effects on target enzymes at low concentrations, showcasing the compound's therapeutic potential .

Neuroprotective Effects

In cellular models, this compound demonstrated neuroprotective effects by inhibiting oxidative stress pathways. This was particularly evident in studies involving neuronal cell lines where the compound mitigated oxidative damage caused by D-serine metabolism .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential lead compound for antibiotics, anti-inflammatories, and antitumor agents |

| Organic Synthesis | Building block for synthesizing complex molecules through various chemical reactions |

| Biological Activity | Inhibits D-amino acid oxidase; modulates trace amine-associated receptors |

| Neuropharmacology | Shows promise in protecting neuronal cells from oxidative stress |

Mécanisme D'action

The mechanism of action of 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

- 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

- 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxamide

Uniqueness

3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and ethyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications .

Activité Biologique

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid (CPEPCA) is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

CPEPCA has the molecular formula C₉H₁₂N₂O₂ and a molecular weight of approximately 180.20 g/mol. The compound features a pyrazole ring, which is a five-membered structure containing two nitrogen atoms, along with cyclopropyl and ethyl substituents that contribute to its distinctive reactivity and biological profile .

The biological activity of CPEPCA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction often leads to the inhibition of enzymatic activity, which can affect various metabolic pathways. For instance, compounds in the pyrazole family have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .

Biological Activities

The exploration of CPEPCA's biological activities has revealed several potential pharmacological effects:

- Anti-inflammatory Activity : CPEPCA has shown promise as an anti-inflammatory agent. Similar compounds have been tested for their ability to inhibit COX-1 and COX-2 enzymes, with some exhibiting IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antitumor Potential : Research indicates that pyrazole derivatives may possess antitumor properties by targeting metabolic pathways in cancer cells. For example, studies on related compounds have demonstrated their ability to inhibit lactate dehydrogenase (LDH), a key enzyme in cancer metabolism .

- Enzymatic Inhibition : The compound's structure allows it to bind effectively to enzyme active sites, leading to inhibition. This mechanism is critical for its potential use in treating conditions associated with excessive inflammation or tumor growth.

Data Table: Biological Activity Summary

Case Studies

- Anti-inflammatory Studies : In vitro assays demonstrated that CPEPCA and similar derivatives significantly suppressed COX-2 activity. The effectiveness was measured using half-maximal inhibitory concentration (IC50) values, indicating strong anti-inflammatory potential compared to standard treatments .

- Cancer Metabolism Research : A study focusing on pyrazole derivatives highlighted their role in inhibiting LDH activity in pancreatic cancer cells. This inhibition correlated with reduced lactate production and impaired glycolysis, suggesting a viable pathway for cancer treatment .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of CPEPCA revealed that modifications on the pyrazole ring could enhance its biological activity. Electron-donating groups were found to improve potency against specific targets, underscoring the importance of structural optimization in drug development .

Propriétés

IUPAC Name |

5-cyclopropyl-2-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-11-8(9(12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNYNHBRKZQZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649329 | |

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170123-76-8 | |

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.